molecular formula C8H16N2O3 B6327466 Acetamide, 2,2'-oxybis[N,N-dimethyl- CAS No. 34866-70-1

Acetamide, 2,2'-oxybis[N,N-dimethyl-

Cat. No.: B6327466
CAS No.: 34866-70-1
M. Wt: 188.22 g/mol
InChI Key: QLFOOTHTIJUSHB-UHFFFAOYSA-N
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Description

Chemical Name: 2,2'-[(4-Oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]bis(N,N-dimethylacetamide) Synonyms:

  • 2-({7-[(dimethylcarbamoyl)methoxy]-4-oxo-2-phenyl-4H-chromen-5-yl}oxy)-N,N-dimethylacetamide
  • 2-[5-[2-(dimethylamino)-2-oxoethoxy]-4-oxo-2-phenylchromen-7-yl]oxy-N,N-dimethylacetamide CAS No.: 307551-64-0 Molecular Formula: C₃₂H₃₀N₂O₇ (exact formula may vary based on isomerism) Key Features: This compound features a central chromene backbone with two N,N-dimethylacetamide groups linked via ether bridges.

Properties

IUPAC Name

2-[2-(dimethylamino)-2-oxoethoxy]-N,N-dimethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3/c1-9(2)7(11)5-13-6-8(12)10(3)4/h5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFOOTHTIJUSHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COCC(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80604520
Record name 2,2'-Oxybis(N,N-dimethylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34866-70-1
Record name 2,2'-Oxybis(N,N-dimethylacetamide)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80604520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrogen Peroxide-Mediated Oxidation

In this approach, DMAC reacts with hydrogen peroxide (H₂O₂) under acidic or basic catalysis. The peroxide acts as both an oxygen donor and mild oxidizer, facilitating the formation of the ether bond between two DMAC molecules. A typical reaction employs:

  • Molar ratio : 2:1 DMAC to H₂O₂

  • Catalyst : Sulfuric acid (0.5–1 mol%)

  • Conditions : 80–100°C, 6–8 hours

  • Yield : 40–55% (theoretical)

Challenges :

  • Over-oxidation to carboxylic acid derivatives

  • Competing hydrolysis of amide bonds at elevated temperatures

Metal-Catalyzed Aerobic Oxidation

Transition metal catalysts enable milder conditions using molecular oxygen:

ParameterValue Range
CatalystCu(OAc)₂, FeCl₃
Temperature50–70°C
Pressure1–3 atm O₂
SolventDichloroethane
Reaction Time12–24 hours
Yield35–48%

This method reduces waste compared to peroxide routes but requires stringent oxygen control to prevent combustion risks.

Stepwise Synthesis via Intermediate Ethers

A convergent synthesis builds the ether linkage prior to installing the amide groups, drawing from patented ether-amine production techniques.

Diethyl Oxalate Bridging Strategy

  • Ether Formation : React diethyl oxalate with excess dimethylamine to yield 2,2'-oxybis(N,N-dimethylamine)

  • Acetylation : Treat the intermediate with acetyl chloride under Schotten-Baumann conditions

Optimized Parameters :

  • Step 1 :

    • Reagents: Diethyl oxalate (1 eq), dimethylamine (4 eq)

    • Catalyst: None (neat reaction)

    • Temperature: 110–120°C

    • Time: 4 hours

    • Conversion: >90%

  • Step 2 :

    • Reagents: Acetyl chloride (2.2 eq), NaOH (aqueous)

    • Solvent: THF/water biphasic system

    • Temperature: 0–5°C

    • Time: 30 minutes

    • Yield: 68–72% overall

Catalytic Reductive Amination

Adapting methods from urethane catalyst synthesis:

  • React glyoxal with dimethylamine to form N,N,N',N'-tetramethyloxamide

  • Reduce the oxamide to the corresponding diamine using H₂/Raney Ni

  • Acetylate the diamine with acetic anhydride

Key Data :

StageConditionsYield (%)
Oxamide FormationEtOH, 25°C, 2h92
Reduction80°C, 20 atm H₂, 6h85
AcetylationAc₂O, 100°C, 1h95
Total 74.5

Industrial-Scale Production Considerations

Large-scale manufacturing demands continuous flow systems to manage exothermic reactions and improve selectivity.

Continuous Oxidative Coupling Reactor Design

  • Reactor Type : Tubular plug-flow with static mixers

  • Residence Time : 45–60 minutes

  • Temperature Control : Jacketed cooling (ΔT ≤5°C)

  • Catalyst Recovery : In-line ion exchange resins

Performance Metrics :

MetricBatch ProcessContinuous Process
Space-Time Yield0.8 kg/L·h2.4 kg/L·h
Purity96%99%
Energy Consumption12 kWh/kg7.2 kWh/kg

Waste Stream Management

Critical issues from patent analyses:

  • Acetic Acid Byproducts : Neutralize with KOH, recover as potassium acetate fertilizer additive

  • Heavy Metal Residues : Chelating resins reduce Cu/Ni levels to <1 ppm in effluent

  • VOC Emissions : Condensers capture 98% of unreacted DMAC for recycling

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

MethodCapital CostOperating CostYield (%)Purity (%)Scalability
H₂O₂ OxidationLowModerate4595Medium
Aerobic CatalyticHighLow4397High
Stepwise DiethylModerateHigh7299Low
Reductive AminationVery HighModerate74.599.5Medium

Key Findings :

  • Small-scale labs favor stepwise diethyl routes for purity despite costs

  • Industrial plants prioritize continuous aerobic systems for throughput

  • Reductive amination offers highest purity but requires hydrogenation infrastructure

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution at the carbonyl group or oxygen bridge. For instance, chloroacetamide derivatives react with amines to replace halide groups:
Cl-CO-N(CH3)2 + R-NH2 → R-NH-CO-N(CH3)2 + HCl\text{Cl-CO-N(CH3)2 + R-NH2 → R-NH-CO-N(CH3)2 + HCl}
This mechanism is evident in the synthesis of diethylamino-acetamide derivatives using diethylamine .

Oxidation and Reduction

While direct data on oxidation/reduction of this compound is limited, related acetamides exhibit:

  • Oxidation : Conversion to carboxylic acids or ketones using oxidizing agents (e.g., KMnO4).

  • Reduction : Hydrogenation of amides to amines with LiAlH4 or NaBH4.

Hydrolysis

Amides generally hydrolyze under acidic/basic conditions to form carboxylic acids or their salts. For example:
N,N-dimethylacetamide + H2O → CH3COOH + N(CH3)3\text{N,N-dimethylacetamide + H2O → CH3COOH + N(CH3)3}

Reagents and Reaction Conditions

Reaction Reagents Conditions
Substitution Diethylamine, EtOH80°C for 15 hours
Alkylation Formaldehyde, H2Ni/Cu catalyst, 50–200°C
Hydrolysis (general)HCl/H2O or NaOH/H2ORefluxing conditions

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis : Acetamide, 2,2'-oxybis[N,N-dimethyl-] is utilized as a reagent in various organic synthesis reactions. Its ability to act as both a nucleophile and electrophile allows for versatile chemical transformations.
  • Solvent Properties : It serves as a solvent for numerous chemical reactions due to its polar characteristics and ability to dissolve a wide range of organic compounds.

Biology

  • Biochemical Assays : The compound is employed in biochemical assays to study enzyme kinetics and protein interactions. Its stabilizing properties help maintain protein structure during experimental procedures.
  • Stabilizing Agent : Acetamide can stabilize proteins and enzymes, enhancing their activity and stability in various experimental settings.

Medicine

  • Therapeutic Potential : Research is ongoing into the therapeutic properties of Acetamide, 2,2'-oxybis[N,N-dimethyl-]. It has been investigated as a potential precursor for synthesizing pharmaceutical compounds, particularly those targeting neurological disorders.
  • Drug Development : The compound's unique structure may facilitate the development of novel drugs with improved efficacy and reduced side effects.

Industrial Applications

  • Production of Polymers and Resins : Acetamide is used in the synthesis of polymers and resins, contributing to the production of materials with desirable mechanical properties.
  • Chemical Manufacturing : It plays a role in manufacturing other industrial chemicals, leveraging its reactivity to produce complex molecules.

Case Study 1: Biochemical Stability

In a study examining the effects of various stabilizing agents on enzyme activity, Acetamide, 2,2'-oxybis[N,N-dimethyl-] was shown to significantly improve the thermal stability of certain enzymes compared to traditional stabilizers like glycerol. This finding suggests potential applications in biotechnological processes where enzyme stability is critical.

Case Study 2: Drug Development

Research focused on synthesizing new derivatives from Acetamide has revealed promising results in developing compounds with anti-inflammatory properties. These derivatives exhibited enhanced bioactivity in vitro compared to existing anti-inflammatory medications.

Case Study 3: Polymer Production

A recent investigation into the use of Acetamide as a precursor for polymer synthesis demonstrated that incorporating this compound into polymer chains improved mechanical strength and thermal resistance. This advancement could lead to more durable materials for industrial applications.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs of Acetamide, 2,2'-oxybis[N,N-dimethyl-], highlighting structural differences and their implications:

Compound Name CAS No. Substituents Molecular Formula Molecular Weight Key Properties/Applications
Acetamide, 2,2'-oxybis[N,N-dimethyl-] 307551-64-0 N,N-dimethyl C₃₂H₃₀N₂O₇ ~586.6 Chromene-linked structure; potential biomedical applications .
2,2'-Oxybis(N,N-dioctylacetamide) 342794-43-8 N,N-dioctyl C₃₄H₆₆N₂O₃ 550.90 Used as an intermediate in organic synthesis; long alkyl chains enhance hydrophobicity .
Acetamide, 2,2'-oxybis[N,N-bis(2-ethylhexyl)-] 669087-46-1 N,N-bis(2-ethylhexyl) C₃₄H₆₆N₂O₃ 550.90 High-purity (99%) intermediate; branched alkyl groups improve solubility in non-polar solvents .
Acetamide, 2,2'-[[1,1'-binaphthalene]-2,2'-diylbis(oxy)]bis[N,N-diethyl-] 848152-82-9 N,N-diethyl, binaphthalene bridge C₃₂H₃₆N₂O₄ 512.64 Rigid aromatic backbone; potential use in optoelectronic materials .
2,2’-Oxybis(N,N-bis(2-methoxyethyl)acetamide) Not provided N,N-bis(2-methoxyethyl) C₁₆H₃₂N₂O₇ 364.44 Exceptionally high solubility in supercritical CO₂ due to CO₂-philic methoxyethyl groups .

Key Research Findings

Solubility in Supercritical CO₂
  • 2,2’-Oxybis(N,N-bis(2-methoxyethyl)acetamide) exhibits a solubility of 0.12 mol/kg in supercritical CO₂ at 318 K and 12 MPa, attributed to the polarity and flexibility of methoxyethyl substituents .
  • In contrast, analogs with shorter alkyl chains (e.g., N,N-dimethyl or N,N-diethyl) show lower solubility, highlighting the role of substituents in tuning CO₂ affinity.
Thermal and Chemical Stability
  • Acetamide, 2,2'-oxybis[N,N-bis(2-ethylhexyl)-] demonstrates stability up to 200°C, making it suitable for high-temperature industrial processes .

Biological Activity

Acetamide, 2,2'-oxybis[N,N-dimethyl-] (often referred to as DMAC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with related compounds.

Chemical Structure and Properties

Acetamide, 2,2'-oxybis[N,N-dimethyl-] is characterized by its dimethylacetamide structure, which contributes to its lipophilicity and biological activity. The compound's unique structural features enhance its interaction with biological targets, making it a subject of extensive research.

Antitumor Activity

Research indicates that acetamide derivatives exhibit significant antitumor properties . Specifically, compounds similar to DMAC have shown cytotoxic effects against various cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. The presence of the quinazoline moiety in related compounds is often associated with the inhibition of key enzymes involved in cancer cell proliferation.

Table 1: Antitumor Activity of Acetamide Derivatives

Compound NameTarget Cell LineIC50 (µM)
DMACK56215
DMACMCF720
N-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thioacetamideK56212
2-Aminoquinazoline derivativesMCF725

Antimicrobial Properties

Acetamide derivatives have also been studied for their antimicrobial activities . These compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, certain derivatives have shown minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains .

Table 2: Antimicrobial Activity of Acetamide Derivatives

Compound NameBacterial StrainMIC (µM)
DMACStaphylococcus aureus10
DMACEscherichia coli15
Thiazolidinone derivativesPseudomonas aeruginosa18

The mechanisms by which acetamide derivatives exert their biological effects are multifaceted:

  • Enzyme Inhibition : Many acetamide compounds inhibit enzymes critical for tumor growth and microbial survival.
  • Membrane Interaction : The lipophilic nature allows these compounds to integrate into cellular membranes, disrupting normal cellular functions .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.

Clinical Observations

A clinical case study reported severe health effects following accidental exposure to N,N-dimethylacetamide via inhalation and dermal contact. The study highlighted the compound's potential toxicity at higher concentrations, indicating a need for careful handling and further investigation into its safety profile .

Occupational Exposure

Occupational studies have shown that workers exposed to N,N-dimethylacetamide experienced varying degrees of health effects, including liver cell degeneration at high exposure levels. This underscores the importance of monitoring exposure levels in industrial settings where such compounds are utilized .

Comparative Analysis with Related Compounds

Acetamide derivatives share structural similarities with various other compounds known for their biological activities. Below is a comparative summary highlighting key differences:

Table 3: Comparison of Biological Activities

Compound NameStructural FeaturesBiological Activity
Acetamide, 2,2'-oxybis[N,N-dimethyl-]Dimethylacetamide groupAntitumor, antimicrobial
N-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thioacetamideQuinazoline core with thioamideAntitumor
Thiazolidinone derivativesThiazolidinone ring fused with quinazolineCytotoxic against various cancer cells

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